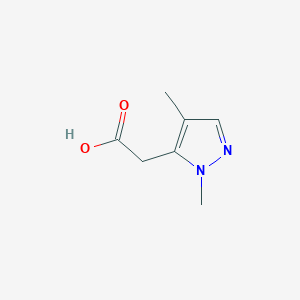

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the CAS Number: 1071814-38-4 . It has a molecular weight of 154.17 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound involves Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes .Molecular Structure Analysis

The molecular structure of “(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid” was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

The reaction of acetylenedicarboxylic acids esters with 4,5-dihydro-1H-pyrazole-1-carbothioamides gives 2-(4,5-dihydro-1H-pyrazol-1-yl)-4H-1,3-thiazin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid” include its ability to form miscible mixtures with both polar and non-polar compounds .Aplicaciones Científicas De Investigación

Antibacterial Activity

The pyridine-containing derivatives of 4,5-dihydro-1H-pyrazole exhibit antibacterial properties . Researchers have investigated their effectiveness against various bacterial strains, making them potential candidates for novel antimicrobial agents.

Antioxidant Properties

Studies have shown that 4,5-dihydro-1H-pyrazole derivatives possess antioxidant activity . These compounds may play a role in scavenging free radicals and protecting cells from oxidative stress.

Analgesic Effects

Certain 4,5-dihydro-1H-pyrazole derivatives exhibit analgesic properties . Researchers have explored their potential as pain-relieving agents, which could be valuable in managing chronic pain conditions.

Anti-Inflammatory Potential

Inflammation is a common factor in various diseases. Some 4,5-dihydro-1H-pyrazole derivatives have demonstrated anti-inflammatory effects . These compounds may modulate inflammatory pathways and contribute to therapeutic strategies.

Bioavailability Enhancement

The presence of a pyridine core in the molecule increases bioavailability . Researchers have explored modifications to enhance drug delivery and absorption.

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects .

Mode of Action

Compounds with a pyrazole core are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

It’s important to note that pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may have multiple cellular and molecular targets .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing face, hands, and any exposed skin thoroughly after handling .

Direcciones Futuras

While specific future directions for “(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid” are not mentioned, pyrazole derivatives are of significant interest due to their diverse pharmacological effects . They are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Propiedades

IUPAC Name |

2-(2,4-dimethylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-8-9(2)6(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQRPUJVMKCTLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(methylthio)nicotinamide](/img/structure/B2390572.png)

![4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2390573.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)